![molecular formula C6H20N6O4S3 B1663031 Mercaptoethylguanidine hemisulfate salt CAS No. 3979-00-8](/img/structure/B1663031.png)
Mercaptoethylguanidine hemisulfate salt
Overview
Description
Mercaptoethylguanidine hemisulfate salt, also known as MEG hemisulfate salt, is a compound with the molecular formula H2NC(=NH)NHSCH2CH3 · 1/2 H2SO4 . It has a molecular weight of 168.23 . This compound is typically in the form of a solid and is often used in laboratory settings .
Physical And Chemical Properties Analysis
Mercaptoethylguanidine hemisulfate salt is a solid substance . It is typically stored at temperatures between 2-8°C . The compound has a SMILES string of OS(O)(=O)=O.NC(=N)NCCS.NC(=N)NCCS .Scientific Research Applications
Mercaptoethylguanidine Hemisulfate Salt (MEG Sulfate): A Comprehensive Analysis of Scientific Research Applications
Cystic Fibrosis Research: MEG sulfate has demonstrated potent anti-inflammatory effects in an animal model of airway infection that mimics human cystic fibrosis. It acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) and scavenger of peroxynitrite, suggesting its potential in managing the inflammatory response associated with cystic fibrosis .
Renal Ischemia Research: In studies related to renal ischemia/reperfusion, MEG sulfate has been investigated for its efficiency as a scavenger of peroxynitrite. Nitric oxide and peroxynitrite are implicated in the pathophysiology of renal ischemia, and MEG sulfate’s role as a peroxynitrite scavenger indicates its therapeutic potential in this field .
Colonic Injury Research: MEG sulfate has been evaluated in a rat model of colonic injury induced by trinitrobenzene sulfonic acid (TNBS). Its properties as an iNOS inhibitor and peroxynitrite scavenger suggest its usefulness in mitigating colonic inflammation and injury .
Mechanism of Action
Target of Action
Mercaptoethylguanidine hemisulfate salt, also known as MEG sulfate, primarily targets the inducible Nitric Oxide Synthase (iNOS) in the body . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Mode of Action
MEG sulfate acts as a potent and selective inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of nitric oxide . In addition to this, MEG sulfate also acts as a scavenger of peroxynitrite, a reactive nitrogen species .
Biochemical Pathways
The inhibition of iNOS and the scavenging of peroxynitrite by MEG sulfate can affect various biochemical pathways. These actions can lead to a decrease in the production of nitric oxide and nitrotyrosine, molecules that play significant roles in inflammation and other immune responses .
Result of Action
The inhibition of iNOS and the scavenging of peroxynitrite by MEG sulfate result in potent anti-inflammatory effects . This has been demonstrated in animal models of airway infection that mimic human cystic fibrosis . By reducing the production of nitric oxide and nitrotyrosine, MEG sulfate can decrease the activation of inflammatory cells .
properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZAAUVINNNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585231 | |
Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mercaptoethylguanidine hemisulfate salt | |
CAS RN |
3979-00-8 | |
Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.